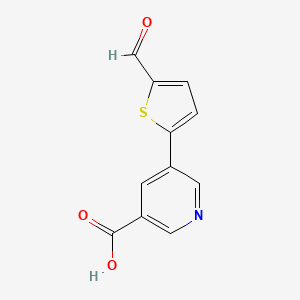

5-(5-Formylthiophen-2-YL)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3S/c13-6-9-1-2-10(16-9)7-3-8(11(14)15)5-12-4-7/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGLUZGDFYXNFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C2=CC(=CN=C2)C(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629594 | |

| Record name | 5-(5-Formylthiophen-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893740-70-0 | |

| Record name | 5-(5-Formylthiophen-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 5 5 Formylthiophen 2 Yl Nicotinic Acid

Retrosynthetic Analysis of 5-(5-Formylthiophen-2-YL)nicotinic Acid

A logical retrosynthetic analysis of this compound suggests that the most strategic disconnection is at the C-C bond between the pyridine (B92270) and thiophene (B33073) rings. This disconnection points towards a palladium-catalyzed cross-coupling reaction, a powerful and versatile tool in modern organic synthesis. Specifically, the Suzuki-Miyaura coupling is a highly effective method for the formation of aryl-aryl bonds. libretexts.org

This retrosynthetic approach leads to two primary synthons: a substituted pyridine and a substituted thiophene. The pyridine component can be a 5-halonicotinic acid derivative, such as 5-bromonicotinic acid or its ester, which serves as the electrophilic partner. The thiophene component would be a 5-formyl-2-thiopheneboronic acid or a corresponding boronic ester, acting as the nucleophilic partner.

Multistep Synthetic Routes to this compound

Key Precursors and Starting Materials

The successful synthesis of the target compound relies on the availability of key precursors.

5-Bromonicotinic Acid: This is a commercially available starting material that serves as the pyridine building block. It can also be synthesized from nicotinic acid through various bromination methods.

5-Formyl-2-thiopheneboronic Acid: This is a crucial thiophene precursor and is also commercially available. nih.govnih.gov Its synthesis can be achieved from 2-thiophenecarboxaldehyde through a sequence involving protection of the aldehyde, lithiation, borylation, and deprotection.

The properties of the key thiophene precursor are summarized in the table below.

| Property | Value |

| IUPAC Name | (5-formylthiophen-2-yl)boronic acid |

| CAS Number | 4347-33-5 |

| Molecular Formula | C5H5BO3S |

| Molecular Weight | 155.97 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 138-142 °C |

Optimized Reaction Conditions and Yields

The Suzuki-Miyaura coupling of a 5-halonicotinic acid derivative with 5-formyl-2-thiopheneboronic acid is the cornerstone of the synthesis. The optimization of reaction conditions is critical for achieving high yields and minimizing side products. A study on the cross-coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole (B123540) provides valuable insights into the reaction parameters. ntnu.no

Key parameters for optimization include the choice of palladium catalyst, ligand, base, and solvent system. For instance, palladium catalysts with bulky phosphine (B1218219) ligands, such as XPhos, have shown high efficacy in similar cross-coupling reactions. ntnu.no The choice of base is also crucial, with inorganic bases like potassium carbonate or potassium phosphate (B84403) often employed. The solvent system typically consists of a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water to facilitate the dissolution of both the organic and inorganic reagents.

A representative synthetic scheme is shown below:

While a specific yield for the synthesis of this compound is not widely reported in publicly available literature, similar Suzuki-Miyaura couplings of aryl halides with arylboronic acids typically proceed in moderate to good yields, ranging from 50% to 90%, depending on the specific substrates and optimized conditions.

Functional Group Interconversions of the Formyl and Carboxylic Acid Moieties

The presence of both a formyl and a carboxylic acid group in this compound opens up a wide array of possibilities for further chemical transformations. These functional groups can be selectively modified to generate a library of analogs with diverse properties.

The formyl group can undergo a variety of reactions:

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or Jones reagent, leading to the formation of 5-(5-carboxythiophen-2-yl)nicotinic acid. msu.edu

Reduction: Selective reduction of the aldehyde to a hydroxymethyl group can be achieved using mild reducing agents such as sodium borohydride, yielding 5-(5-(hydroxymethyl)thiophen-2-yl)nicotinic acid.

Reductive Amination: The formyl group can be converted to an amine through reductive amination with an amine and a reducing agent like sodium cyanoborohydride.

Wittig Reaction: The aldehyde can be converted to an alkene by reaction with a phosphonium (B103445) ylide.

Aldol (B89426) Condensation: The formyl group can participate in aldol condensation reactions with enolates to form α,β-unsaturated carbonyl compounds. jackwestin.com

The carboxylic acid group can also be transformed into various other functional groups:

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by reaction with an alkyl halide in the presence of a base. libretexts.org

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine, often activated first as an acid chloride or with a coupling agent like DCC or HATU.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org It is important to note that LiAlH4 would also reduce the formyl group. Selective reduction of the carboxylic acid in the presence of an aldehyde is challenging and may require protection/deprotection strategies.

The following table summarizes some key functional group interconversions:

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Formyl | KMnO4 or Jones Reagent | Carboxylic Acid |

| Formyl | NaBH4 | Hydroxymethyl |

| Formyl | R-NH2, NaBH3CN | Amine |

| Carboxylic Acid | R-OH, H+ | Ester |

| Carboxylic Acid | SOCl2, then R2NH | Amide |

| Carboxylic Acid | LiAlH4 | Primary Alcohol |

Novel Synthetic Methodologies for this compound Analogs

The development of novel synthetic methodologies allows for the efficient creation of analogs of this compound with modified scaffolds.

One approach involves the use of alternative cross-coupling reactions. For instance, Stille coupling, which utilizes organotin reagents, or Hiyama coupling, which employs organosilicon compounds, could be explored for the formation of the bi-heterocyclic core.

Furthermore, multicomponent reactions offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step. researchgate.net The development of a multicomponent reaction that directly yields the thienyl-nicotinic acid scaffold would be a significant advancement.

Another avenue for creating analogs is through the modification of the starting materials. For example, using substituted 5-bromonicotinic acids or different boronic acids of thiophene would lead to a variety of derivatives with different substitution patterns on both heterocyclic rings. The synthesis of various nicotinic acid derivatives is an active area of research, with new methods continually being developed. nih.govnih.gov

The exploration of C-H activation methodologies also presents a promising route for the synthesis of analogs. Direct arylation of a thiophene derivative with a nicotinic acid derivative, or vice versa, could provide a more atom-economical and step-efficient synthesis.

Structural Modification and Structure Activity Relationship Sar Studies of 5 5 Formylthiophen 2 Yl Nicotinic Acid Derivatives

Design Principles for 5-(5-Formylthiophen-2-YL)nicotinic Acid Derivatives

The design of derivatives of this compound is guided by established medicinal chemistry principles. Modifications can be systematically introduced at three key positions: the nicotinic acid moiety, the thiophene (B33073) ring, and the formyl group, to explore the chemical space and optimize for desired biological endpoints.

The nicotinic acid portion of the molecule is a critical pharmacophoric element. Modifications here can influence the compound's interaction with biological targets, as well as its solubility and metabolic stability. nih.gov

Pyridine (B92270) Ring Substitution: The introduction of substituents onto the pyridine ring can significantly alter the electronic properties and steric profile of the molecule. For instance, electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., halogens, trifluoromethyl) can be placed at positions 2, 4, or 6 of the pyridine ring. These changes can affect the pKa of the pyridine nitrogen and the carboxylic acid, potentially influencing binding affinity to target proteins. nih.gov

Carboxylic Acid Bioisosteres: The carboxylic acid group is a key hydrogen bonding and ionic interaction site. However, it can also lead to poor cell permeability and rapid metabolism. Replacing the carboxylic acid with bioisosteres is a common strategy to improve pharmacokinetic properties. drughunter.comnih.gov Potential bioisosteres for the carboxylic acid in this scaffold include tetrazoles, acyl sulfonamides, or hydroxamic acids. These groups can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid while offering different physicochemical characteristics. cambridgemedchemconsulting.com

The thiophene ring acts as a linker between the nicotinic acid and the formyl group and is itself a site for modification. Thiophene is considered a bioisostere of a phenyl ring and its derivatives are known to possess a wide range of biological activities. nih.govresearchgate.netnih.gov

Bioisosteric Replacement of the Thiophene Ring: The thiophene ring itself can be replaced with other five-membered heterocyclic rings such as furan, pyrrole, or thiazole (B1198619) to assess the importance of the sulfur atom for biological activity. acs.org This strategy helps in understanding the specific requirements of the target for this part of the molecule.

The formyl group is a versatile chemical handle that can be readily converted into a wide array of other functional groups, allowing for significant diversification of the scaffold. mdpi.comsolubilityofthings.com

Reductive Amination: The aldehyde can be converted into a primary, secondary, or tertiary amine through reductive amination with various amines and a reducing agent. This introduces a basic center into the molecule, which can form salt bridges and alter solubility.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to a primary alcohol. pharmacy180.com The resulting alcohol can be further functionalized, for example, by etherification or esterification.

Condensation Reactions: The aldehyde can undergo condensation reactions with hydroxylamine (B1172632) to form oximes, with hydrazines to form hydrazones, or participate in Wittig or Horner-Wadsworth-Emmons reactions to form alkenes. mdpi.com These reactions allow for the introduction of larger and more complex side chains.

Conversion to Other Heterocycles: The formyl group can serve as a starting point for the construction of new heterocyclic rings attached to the thiophene.

Synthesis of Libraries of this compound Analogs

The generation of a library of this compound analogs for SAR studies can be efficiently achieved through combinatorial and parallel synthesis techniques. acs.orgacs.org A general synthetic approach would involve the synthesis of substituted building blocks followed by a key coupling reaction.

A plausible synthetic route would utilize a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the biaryl linkage between the nicotinic acid and thiophene rings. numberanalytics.com For example, a substituted 5-bromonicotinic acid ester can be coupled with 5-formyl-2-thiopheneboronic acid. The resulting coupled product can then be subjected to a variety of derivatization reactions targeting the formyl group, as described in section 3.1.3. Finally, hydrolysis of the ester group would yield the desired library of nicotinic acid derivatives.

The required substituted 5-bromonicotinic acids and 5-formyl-2-thiopheneboronic acid derivatives can be prepared using known literature methods or sourced commercially. researchgate.netgoogle.com This modular approach allows for the rapid generation of a diverse set of analogs for biological screening.

Systematic Evaluation of Structural Features on Biological Activity Profiles

A systematic evaluation of the synthesized analogs is crucial to establish a clear Structure-Activity Relationship (SAR). This involves testing the compounds in relevant biological assays and correlating their activity with their structural features. The following interactive table provides a hypothetical example of how SAR data for a series of this compound derivatives might be presented.

Disclaimer: The following data is hypothetical and for illustrative purposes only to demonstrate the principles of SAR analysis.

| Compound ID | R1 (Nicotinic Acid Moiety) | R2 (Thiophene Ring) | R3 (Formyl Group Derivative) | Hypothetical Biological Activity (IC50, µM) | SAR Observation |

|---|---|---|---|---|---|

| 1 | -COOH | -H | -CHO | 10.5 | Parent Compound |

| 2 | -COOCH3 | -H | -CHO | > 50 | Esterification of carboxylic acid reduces activity, suggesting the free acid is important for binding. |

| 3 | -COOH | -Cl | -CHO | 5.2 | Introduction of a chloro group on the thiophene ring enhances activity. |

| 4 | -COOH | -H | -CH2OH | 25.8 | Reduction of the formyl group to an alcohol decreases activity. |

| 5 | -COOH | -H | -CH=NOH | 8.7 | Conversion to an oxime maintains comparable activity to the parent aldehyde. |

| 6 | Tetrazole | -H | -CHO | 12.1 | Replacement of carboxylic acid with a tetrazole bioisostere results in similar activity. |

| 7 | -COOH | -CH3 | -CHO | 7.8 | A methyl group on the thiophene ring improves activity. |

| 8 | -COOH | -H | -CH2NH2 | 15.3 | Reductive amination to a primary amine slightly reduces activity compared to the parent. |

From such a systematic study, key insights can be gained. For example, the data might reveal that a free carboxylic acid or a suitable bioisostere is essential for activity. It could also show that small, electron-withdrawing substituents on the thiophene ring enhance potency, while bulky substituents are detrimental. The formyl group's role could be multifaceted, potentially acting as a hydrogen bond acceptor or as a reactive handle that is not directly involved in binding but whose modification can tune physicochemical properties.

Development of Pharmacophore Models Based on this compound Scaffolds

Based on the SAR data from active analogs, a pharmacophore model can be developed. volkamerlab.org A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific biological target. nih.govyoutube.com

For the this compound scaffold, a hypothetical pharmacophore model could include the following features:

One Hydrogen Bond Donor: The acidic proton of the carboxylic acid group.

Two or Three Hydrogen Bond Acceptors: The carbonyl oxygen of the carboxylic acid, the nitrogen atom of the pyridine ring, and the carbonyl oxygen of the formyl group.

Two Aromatic/Hydrophobic Regions: The pyridine and thiophene rings.

This pharmacophore model can then be used as a 3D query for virtual screening of large chemical databases to identify novel compounds with different core structures but the same essential pharmacophoric features. nih.gov Hits from the virtual screening can then be acquired or synthesized and tested experimentally, potentially leading to the discovery of new lead compounds.

Furthermore, the SAR data can be used to build more sophisticated quantitative structure-activity relationship (QSAR) models, such as 3D-QSAR (e.g., CoMFA or CoMSIA), which can provide more detailed insights into the steric and electronic requirements for optimal biological activity and guide the rational design of more potent analogs. nih.govnih.gov

Biological Activities and Molecular Mechanisms of 5 5 Formylthiophen 2 Yl Nicotinic Acid

In Vitro Pharmacological Characterization of 5-(5-Formylthiophen-2-YL)nicotinic Acid

The in vitro pharmacological profile of a compound is crucial for understanding its potential therapeutic effects and mechanism of action. This typically involves a battery of standardized tests to assess its interaction with specific biological molecules and its effects on cellular functions.

Enzyme Inhibition Studies

There are currently no published studies detailing the inhibitory activity of this compound against any specific enzymes. Enzyme inhibition assays are fundamental in drug discovery to identify molecules that can modulate the activity of enzymes involved in disease pathways. Such studies would typically determine key parameters like the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of relevant enzymes.

Receptor Binding Assays

Information regarding the affinity of this compound for any specific receptors is not available in the scientific literature. Receptor binding assays are used to determine whether a compound can bind to a particular receptor and to quantify its binding affinity, often expressed as the inhibition constant (Ki) or IC₅₀. These assays are critical for understanding the potential pharmacological targets of a new chemical entity. For instance, nicotinic acid itself is known to interact with specific G-protein coupled receptors. nih.gov However, no such binding data has been reported for the 5-(5-formylthiophen-2-yl) substituted derivative.

Cell-Based Assays (e.g., cell viability, reporter gene assays, signal transduction)

There is no publicly available data from cell-based assays for this compound. These assays are essential for evaluating the functional effects of a compound on whole cells. This includes assessing cytotoxicity through cell viability assays (like the MTT assay), understanding its impact on gene expression via reporter gene assays, and elucidating its influence on cellular communication through signal transduction pathway analysis.

Identification of Biological Targets and Pathways for this compound

Identifying the specific molecular targets and the biological pathways a compound modulates is a key step in its development as a potential therapeutic agent.

Target Engagement Methodologies

No studies have been published that employ target engagement methodologies to identify the direct binding partners of this compound within a cellular context. Techniques such as cellular thermal shift assays (CETSA), photo-affinity labeling, or affinity chromatography coupled with mass spectrometry are commonly used for this purpose but have not been applied to this specific compound.

Mechanistic Insights into the Biological Actions of this compound

There is no available information to describe the mechanistic pathways affected by this compound.

Elucidation of Molecular Interaction Modes

Without experimental data, it is impossible to elucidate how this compound might interact with biological macromolecules. There are no studies on its binding to potential protein targets, receptors, or enzymes.

Structure-Mechanism Relationships

A structure-mechanism relationship analysis requires a set of analogous compounds with corresponding biological activity data. As there is no biological data for the parent compound, no such analysis can be performed.

Computational and Theoretical Investigations of 5 5 Formylthiophen 2 Yl Nicotinic Acid

Molecular Docking Studies of 5-(5-Formylthiophen-2-YL)nicotinic Acid with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential biological targets and elucidating binding mechanisms. For this compound, molecular docking studies could be employed to screen for its affinity towards various receptors.

Research on analogous nicotinic acid derivatives has demonstrated the utility of this approach. For instance, novel acylhydrazone derivatives of nicotinic acid have been docked against microbial enzymes like tyrosyl-tRNA synthetase and nitroreductase to rationalize their antibacterial activity. mdpi.com In one such study, the binding energies of the most active compounds showed a strong correlation with their observed antimicrobial effects. mdpi.com Similarly, other nicotinic acid derivatives have been evaluated as potential anti-inflammatory agents by docking them into the active site of cyclooxygenase-2 (COX-2). nih.gov

Given the structural features of this compound, potential biological receptors for docking studies could include those targeted by other nicotinic acid-based drugs, such as the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov The pyridine (B92270) nitrogen and the carboxylic acid group are key pharmacophoric features that can participate in hydrogen bonding and π-π stacking interactions within a receptor's binding pocket. nih.gov The formylthiophen substituent would further influence the binding specificity and affinity through its own set of interactions.

A hypothetical molecular docking study of this compound against a relevant receptor, for example, a bacterial enzyme, would involve preparing the 3D structures of both the ligand and the receptor. Docking software, such as AutoDock Vina, could then be used to predict the binding poses and calculate the binding affinity. The results would be analyzed to identify key amino acid residues involved in the interaction and to understand the structural basis for the compound's potential biological activity.

Table 1: Example of Molecular Docking Data for Nicotinic Acid Derivatives against Bacterial Enzymes

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Interacting Residues |

| Nicotinic Acid Acylhydrazone Derivative 1 | Tyrosyl-tRNA Synthetase | -8.5 | TYR34, ASP78, ILE178 |

| Nicotinic Acid Acylhydrazone Derivative 2 | Nitroreductase | -7.9 | SER40, GLN100, ARG203 |

This table is illustrative and based on findings for analogous compounds, not this compound itself.

Quantum Chemical Calculations on the Electronic Structure and Reactivity of this compound

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, such as its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). These calculations are crucial for understanding a molecule's reactivity and spectroscopic properties.

For this compound, methods like Density Functional Theory (DFT) could be employed to optimize its molecular geometry and calculate its electronic structure. Studies on nicotinic acid and its derivatives have utilized quantum chemical methods to determine properties like standard molar enthalpies of formation and to analyze molecular packing in the crystalline state. nih.gov For instance, the B3LYP functional with various basis sets has been shown to provide accurate predictions of the energetics and structure of nicotinic acid. nih.gov

A quantum chemical study on alkaloids derived from nicotinic acid has used ab initio methods to generate molecular electrostatic potential (MEP) maps. researchgate.net These maps are valuable for identifying regions of a molecule that are prone to electrophilic or nucleophilic attack. researchgate.net For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl and formyl groups, indicating these as potential sites for interaction with electrophiles or hydrogen bond donors.

Furthermore, the HOMO-LUMO energy gap is a key descriptor of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Calculations on nicotinamide-oxalic acid salts have demonstrated how charge transfer between molecules can be understood by analyzing their frontier orbitals. frontiersin.org Similar calculations for this compound would help in predicting its reactivity in various chemical environments.

Table 2: Calculated Electronic Properties of Nicotinic Acid (Illustrative)

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 3.5 D |

This data is for nicotinic acid and serves as an example of the types of parameters obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules and their complexes over time. This method can provide detailed information about conformational changes, ligand-receptor binding stability, and the role of solvent molecules.

For this compound, MD simulations could be used to explore its conformational landscape in an aqueous environment. The flexibility of the bond linking the thiophene (B33073) and pyridine rings allows for various rotational conformations, which could be crucial for its biological activity. An MD simulation would reveal the most stable conformations and the energy barriers between them.

When combined with molecular docking, MD simulations can be used to refine the docked poses and to assess the stability of the ligand-receptor complex. A study on nicotine (B1678760) bound to kynurenine (B1673888) aminotransferase II utilized MD simulations to understand the binding interactions at a molecular level. acs.org The simulations showed that the binding energy was significant and that the ligand remained stably bound in the active site throughout the simulation. acs.org

An MD simulation of this compound bound to a hypothetical receptor would involve placing the docked complex in a simulation box filled with water molecules and ions to mimic physiological conditions. The system would then be subjected to a simulation run, typically for tens to hundreds of nanoseconds. Analysis of the trajectory would provide insights into the stability of the protein-ligand interactions, the flexibility of the ligand in the binding pocket, and the free energy of binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This approach is widely used in drug discovery to predict the activity of new, unsynthesized molecules.

To develop a QSAR model for derivatives of this compound, a dataset of structurally related compounds with their experimentally determined biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

A study on 1H-3-indolyl derivatives successfully employed 2D-QSAR modeling to predict their antioxidant activity. nih.gov The developed model helped in identifying the most promising candidates for synthesis and in vitro testing. nih.gov Similarly, for a series of this compound derivatives with varying substituents on the thiophene or pyridine rings, a QSAR model could be built using statistical methods like multiple linear regression or machine learning algorithms.

The resulting QSAR equation would highlight the molecular properties that are most influential for the desired biological activity. For example, the model might indicate that increasing the hydrophobicity or the electronic-donating ability of a substituent at a particular position enhances the activity. Such a model would be a valuable tool for guiding the design of more potent analogs.

Cheminformatics Approaches for Analog Prioritization and Design

Cheminformatics encompasses a broad range of computational methods used to manage, analyze, and model chemical information. In the context of drug discovery, cheminformatics plays a crucial role in identifying promising lead compounds, prioritizing analogs for synthesis, and designing novel molecules with desired properties.

For this compound, cheminformatics tools could be utilized in several ways. Virtual screening of large compound libraries could identify other molecules with similar structural features, which might exhibit comparable biological activities. This can be achieved through similarity searching based on molecular fingerprints or by pharmacophore modeling, where the key chemical features required for activity are defined and used to search for matching compounds.

A review on pyridine carboxylic acid isomers highlights their significance in the development of a wide range of therapeutic agents. nih.govnih.gov Cheminformatics approaches are central to exploring the chemical space around such privileged scaffolds. By analyzing structure-activity relationships (SAR) from existing data, it is possible to identify trends that can inform the design of new analogs of this compound. nih.gov

Furthermore, computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogs. This early-stage in silico assessment helps in prioritizing compounds that are more likely to have favorable drug-like properties, thereby reducing the attrition rate in later stages of drug development.

Applications of 5 5 Formylthiophen 2 Yl Nicotinic Acid in Chemical Biology and Materials Science

5-(5-Formylthiophen-2-YL)nicotinic Acid as a Chemical Probe for Biological Systems

While specific studies detailing the use of this compound as a chemical probe are not extensively documented in publicly available literature, its molecular architecture suggests significant potential. A chemical probe is a small molecule used to study and manipulate biological systems. The utility of this compound as a probe would stem from its inherent photophysical properties and the reactive handles it possesses for attachment to biomolecules.

The conjugated system spanning the thiophene (B33073) and pyridine (B92270) rings could potentially give rise to fluorescent properties, a key feature for many chemical probes. The aldehyde and carboxylic acid groups serve as versatile chemical handles for covalently linking the molecule to specific proteins or other biological targets. For instance, the aldehyde could be used for selective labeling of N-terminal cysteine residues or for reaction with hydrazine- or aminooxy-modified biomolecules. The carboxylic acid allows for standard amide bond formation with lysine (B10760008) residues. Such targeted modifications enable the study of protein localization, dynamics, and interactions within a cellular context.

Utility of this compound as a Scaffold in Medicinal Chemistry Lead Generation

In medicinal chemistry, a scaffold is a core molecular structure upon which a variety of substituents are attached to create a library of compounds for biological screening. The combination of nicotinic acid and thiophene rings in one molecule is of particular importance. Nicotinic acid (a form of vitamin B3) and its derivatives are known to have various pharmacological activities. nih.gov Similarly, the thiophene ring is a key component in numerous pharmaceuticals and agrochemicals. nih.gov

Derivatives based on an N-(thiophen-2-yl) nicotinamide (B372718) scaffold have shown potent fungicidal activities. nih.govmdpi.com For example, in studies against cucumber downy mildew, certain derivatives exhibited efficacy superior to commercial fungicides like flumorph (B1672888) and mancozeb. nih.govmdpi.com this compound serves as an ideal starting scaffold for generating novel derivatives for high-throughput screening.

The carboxylic acid group can be readily converted into a wide range of amides, esters, or other functional groups. mdpi.com

The formyl group is a versatile handle for derivatization through reactions such as reductive amination, Wittig reactions, or condensation with various nucleophiles to explore a broad chemical space.

This dual functionality allows for the systematic modification of the molecule to optimize its biological activity, selectivity, and pharmacokinetic properties, making it a valuable scaffold for discovering new lead compounds in drug and agrochemical development.

Advanced Characterization Methodologies in the Study of 5 5 Formylthiophen 2 Yl Nicotinic Acid

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in confirming the chemical structure and assessing the purity of a newly synthesized compound like 5-(5-Formylthiophen-2-YL)nicotinic acid. A combination of techniques would be necessary to unequivocally determine its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the thiophene (B33073) and pyridine (B92270) rings, as well as the aldehyde and carboxylic acid protons. The chemical shifts (δ) and coupling constants (J) would be indicative of their electronic environment and spatial relationships. For instance, the aldehyde proton would likely appear as a singlet in the downfield region (around 9-10 ppm). The protons on the thiophene and pyridine rings would exhibit characteristic splitting patterns (e.g., doublets, doublets of doublets) that would allow for their precise assignment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon atoms and their chemical environments. The carbonyl carbons of the aldehyde and carboxylic acid groups would be expected to resonate at the lowest field (typically >160 ppm). The chemical shifts of the aromatic carbons would help to confirm the substitution pattern on both the thiophene and pyridine rings.

Predicted ¹H NMR and ¹³C NMR Data: While experimental data is unavailable, predictive models can offer insight into the expected spectral features.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde-H | ~9.9 | s |

| Thiophene-H | ~7.8 | d |

| Thiophene-H | ~7.6 | d |

| Pyridine-H | ~9.2 | s |

| Pyridine-H | ~8.8 | d |

| Pyridine-H | ~8.4 | d |

| Carboxylic Acid-H | >12 | br s |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aldehyde C=O | ~185 |

| Carboxylic Acid C=O | ~167 |

| Aromatic C | ~125-155 |

Mass Spectrometry (MS) Applications

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₁₁H₇NO₃S) by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum (e.g., from techniques like tandem mass spectrometry or MS/MS) would offer further structural information, showing the loss of characteristic fragments such as the formyl or carboxyl groups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretches of the aldehyde and carboxylic acid (around 1680-1710 cm⁻¹ and 1700-1730 cm⁻¹, respectively), and C-H and C=C stretching vibrations of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The presence of the conjugated thiophene and pyridine rings in this compound would result in characteristic absorption maxima in the UV-Vis spectrum, which can be used for quantitative analysis and to gain insights into the electronic structure.

X-ray Crystallography of this compound and its Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound or its complexes (e.g., metal-organic frameworks) could be grown, X-ray crystallography would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This data is invaluable for understanding the solid-state packing and the supramolecular chemistry of the compound. However, no published crystal structures for this specific molecule currently exist.

Chromatographic and Separation Techniques for Analysis and Purification

Chromatographic techniques are crucial for both the analysis of the purity of this compound and its purification from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The retention time and peak purity, as determined by a detector such as a diode-array detector (DAD) or a mass spectrometer (LC-MS), would be key indicators of the compound's identity and purity.

Gas Chromatography (GC): Gas chromatography is generally suitable for volatile and thermally stable compounds. For the analysis of this compound, derivatization to a more volatile ester form might be necessary to achieve good chromatographic performance.

Preparative Chromatography: For the purification of this compound on a larger scale, preparative HPLC or flash column chromatography would be the methods of choice. These techniques allow for the isolation of the target compound from starting materials, by-products, and other impurities, yielding a highly pure sample for further studies.

Future Directions and Emerging Research Avenues for 5 5 Formylthiophen 2 Yl Nicotinic Acid

Unexplored Biological Targets and Therapeutic Areas

Given the absence of dedicated biological studies on 5-(5-formylthiophen-2-yl)nicotinic acid, the initial exploration of its therapeutic potential would involve screening against a wide array of targets. The known activities of related thiophene (B33073) and nicotinic acid derivatives provide a logical starting point for these investigations.

Thiophene-containing molecules have demonstrated a vast range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govnih.gov For instance, thiophene derivatives are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. nih.gov This suggests that this compound could be evaluated in inflammatory disease models. Furthermore, numerous thiophene-based compounds have been identified as potent antibacterial and antifungal agents, making infectious diseases a promising area for investigation. mdpi.comfrontiersin.org

Nicotinic acid derivatives have been explored for their potential in treating metabolic disorders and inflammation-related conditions. researchgate.netnih.gov Therefore, investigating the effect of this compound on metabolic pathways and associated receptors is a rational approach. The combination of the thiophene and nicotinic acid scaffolds could lead to synergistic or novel activities not present in either moiety alone.

Table 1: Potential Biological Targets for the this compound Scaffold

| Therapeutic Area | Potential Biological Target(s) | Rationale based on Analogous Compounds |

|---|---|---|

| Inflammatory Diseases | Cyclooxygenase (COX-1/COX-2), Lipoxygenase (LOX) | Thiophene derivatives are known modulators of these enzymes. nih.gov |

| Infectious Diseases | Bacterial cell wall synthesis enzymes, Fungal enzymes | Thiophene amides and related structures show significant antibacterial and fungicidal activity. mdpi.comfrontiersin.org |

| Oncology | Epidermal Growth Factor Receptor (EGFR), various kinases | Thiophene-based molecules have been developed as kinase inhibitors for cancer therapy. nih.gov |

| Metabolic Disorders | Enzymes and receptors involved in lipid metabolism | Nicotinic acid is a known modulator of lipid levels. researchgate.net |

| Neurological Disorders | Cholinesterases (AChE, BChE) | Resveratrol-thiophene hybrids have shown potential as cholinesterase inhibitors. mdpi.com |

Development of Advanced Synthetic Routes for Complex Derivatives

A significant research gap is the lack of well-documented, scalable synthetic routes for this compound itself. Future work must begin with optimizing its synthesis. Following this, the development of advanced synthetic methodologies to create a library of complex derivatives will be crucial for establishing structure-activity relationships (SAR).

Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for functionalizing aromatic rings and could be readily applied to the thiophene or pyridine (B92270) core of the molecule. nih.gov The presence of two reactive functional groups—the carboxylic acid and the formyl (aldehyde) group—provides convenient handles for extensive derivatization.

Carboxylic Acid Derivatization: The carboxylic acid can be converted into a wide range of amides, esters, and other bioisosteres. For example, creating a series of N-(substituted) amides could explore new interactions with biological targets, a strategy successfully used for other nicotinamide (B372718) derivatives. mdpi.com

Formyl Group Derivatization: The aldehyde can undergo reactions such as reductive amination to introduce diverse amine substituents, or Wittig-type reactions to install various double-bond-containing moieties, significantly expanding the chemical space around the core scaffold.

These efforts would generate a library of novel compounds for biological screening, which is essential for identifying promising lead candidates.

Integration with Emerging Technologies in Drug Discovery and Chemical Biology

Emerging technologies can significantly accelerate the investigation of a novel compound like this compound, especially given the current lack of data.

Computational and In Silico Methods: Before embarking on extensive and costly synthesis, computational tools can predict the compound's potential. Molecular docking studies can be performed to screen a virtual library of its derivatives against the crystal structures of known biological targets, such as COX-2 or bacterial enzymes. nih.gov This in silico screening can help prioritize which derivatives are most likely to be active, guiding synthetic efforts. Artificial intelligence (AI) and machine learning models can also be used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to weed out compounds with unfavorable profiles early on.

High-Throughput Screening (HTS): Once the parent compound is synthesized, HTS is a vital next step. This technology allows for the rapid testing of the molecule against hundreds or thousands of biological targets simultaneously. A broad HTS campaign would be the most efficient way to identify initial "hits" and uncover unexpected biological activities, providing a clear direction for more focused subsequent research.

Addressing Research Gaps in the Understanding of this compound

The most immediate and critical future direction for this compound is to address the fundamental gap in knowledge. The lack of published experimental data is the primary barrier to any further development. Therefore, foundational research is not just a future direction but a prerequisite for all others.

A systematic plan is required to build a basic data package for this compound. This would provide the scientific community with the necessary information to justify more in-depth studies.

Table 2: Proposed Foundational Research Plan

| Research Phase | Key Objectives | Methodologies | Expected Outcome |

|---|---|---|---|

| Phase 1: Chemical Synthesis & Characterization | Develop and document a reliable and scalable synthesis. | Multi-step organic synthesis, purification (crystallization/chromatography). | A confirmed, pure sample of this compound. |

| Full structural and physicochemical characterization. | NMR (¹H, ¹³C), HRMS, IR spectroscopy, melting point, pKa, solubility. | A complete and publishable characterization dataset. | |

| Phase 2: Initial Biological Screening | Identify potential biological activity. | High-Throughput Screening (HTS) against diverse enzyme and receptor panels. | Identification of initial "hits" and potential therapeutic areas. |

| Assess general cytotoxicity. | In vitro assays using a panel of human cell lines (e.g., HepG2, HEK293). | Determination of the compound's baseline toxicity. |

| Phase 3: Preliminary ADME Profiling | Evaluate basic drug-like properties. | In vitro assays for metabolic stability (microsomes), membrane permeability (e.g., PAMPA). | Early assessment of the compound's potential as a drug candidate. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(5-Formylthiophen-2-YL)nicotinic acid, and how can reaction conditions be systematically optimized?

- Methodology :

- Cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for assembling the thiophene-nicotinic acid scaffold. Use palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acid derivatives (e.g., thiopheneboronic acid) .

- Employ factorial design of experiments (DoE) to optimize parameters like temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design can evaluate interactions between variables and identify optimal yield conditions .

- Monitor reactions via TLC or HPLC to track intermediate formation (e.g., formylthiophene intermediates) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirm regiochemistry of the thiophene and nicotinic acid moieties. The formyl proton (δ ~9.8 ppm) and aromatic protons (δ 7.0–8.5 ppm) provide structural validation .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxylic acid and formyl groups) .

- High-resolution mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]+: calculated for C₁₁H₇NO₃S: 233.02) .

- X-ray crystallography (if crystalline): Resolve ambiguities in stereochemistry or substituent positioning .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology :

- Storage : Keep in an inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation of the formyl group and carboxylic acid degradation .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation, as similar compounds (e.g., 5-nitroisophthalic acid) are classified as skin/eye irritants .

- Disposal : Follow federal/state regulations for organic waste; avoid environmental release due to potential ecotoxicity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Use density functional theory (DFT) to calculate electrophilicity indices (e.g., Fukui functions) for the formyl and carboxylic acid groups. This identifies reactive sites for nucleophilic attack (e.g., amine coupling) .

- Simulate reaction pathways (e.g., with Gaussian or ORCA) to assess activation energies and transition states, guiding solvent/catalyst selection .

- Validate predictions experimentally via kinetic studies (e.g., monitoring by UV-Vis or NMR) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Comparative assays : Test the compound against structurally similar derivatives (e.g., 5-(3-hydroxymethylphenyl)nicotinic acid) under identical conditions to isolate structure-activity relationships (SAR) .

- Dose-response studies : Use a logarithmic concentration range (1 nM–100 µM) to identify non-linear effects or off-target interactions.

- Meta-analysis : Pool data from multiple studies (e.g., enzymatic inhibition, cytotoxicity) and apply statistical tools (e.g., ANOVA) to assess reproducibility .

Q. What catalytic systems improve regioselectivity and yield in cross-coupling reactions involving this compound?

- Methodology :

- Ligand screening : Test phosphine (e.g., XPhos) and N-heterocyclic carbene (NHC) ligands to enhance palladium catalyst efficiency in Suzuki couplings .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) often improve solubility of nicotinic acid derivatives, while toluene may reduce side reactions .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and improve yield by 15–20% through controlled heating .

Q. How can researchers analyze degradation pathways under oxidative or thermal stress?

- Methodology :

- Accelerated aging studies : Expose the compound to 40–60°C with 75% relative humidity for 4–8 weeks. Monitor degradation via HPLC or LC-MS to identify byproducts (e.g., oxidized formyl groups) .

- Mass spectrometry imaging (MSI) : Map spatial degradation in solid-state samples under controlled conditions .

- DFT-based stability prediction : Calculate bond dissociation energies (BDEs) to predict vulnerable sites (e.g., formyl C-H bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.